molecular formula C15H19N3O4 B2756604 ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034330-94-2

ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No. B2756604
CAS RN: 2034330-94-2
M. Wt: 305.334
InChI Key: KNAKVTWHRLUAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a furan ring, a pyrazole ring, and an ethyl amino group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . Also, a mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst, yielding interesting products including 2-substituted 3-iodo-furans .

Mechanism of Action

The mechanism of action of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is not fully understood. However, it is believed to interact with certain biochemical pathways in the body, such as the PI3K/Akt/mTOR pathway. This interaction leads to the inhibition of cell growth and proliferation, which may explain its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It also has potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate in lab experiments include its potential as a therapeutic agent for various diseases and its ability to act as a probe for studying certain biochemical pathways. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for the study of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate. One direction is to further explore its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another direction is to study its interaction with other biochemical pathways in the body to gain a better understanding of its mechanism of action. Additionally, modifications to the synthesis method could be explored to improve yield and purity. Overall, the study of this compound has the potential to lead to new insights and treatments in the fields of medicine and biochemistry.

Synthesis Methods

The synthesis of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves the reaction of furfuryl hydrazine with ethyl 2-oxo-4-phenylbutanoate in the presence of a catalyst such as triethylamine. The resulting compound is then treated with a reagent such as ethyl chloroformate to form the final product. This synthesis method has been optimized through various modifications to improve yield and purity.

Scientific Research Applications

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has been studied for its potential applications in the fields of medicine and biochemistry. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells in vitro. It also has potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. In addition, it has been used as a probe to study certain biochemical pathways in the body.

properties

IUPAC Name

ethyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-22-15(20)4-3-14(19)16-6-7-18-10-13(9-17-18)12-5-8-21-11-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAKVTWHRLUAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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